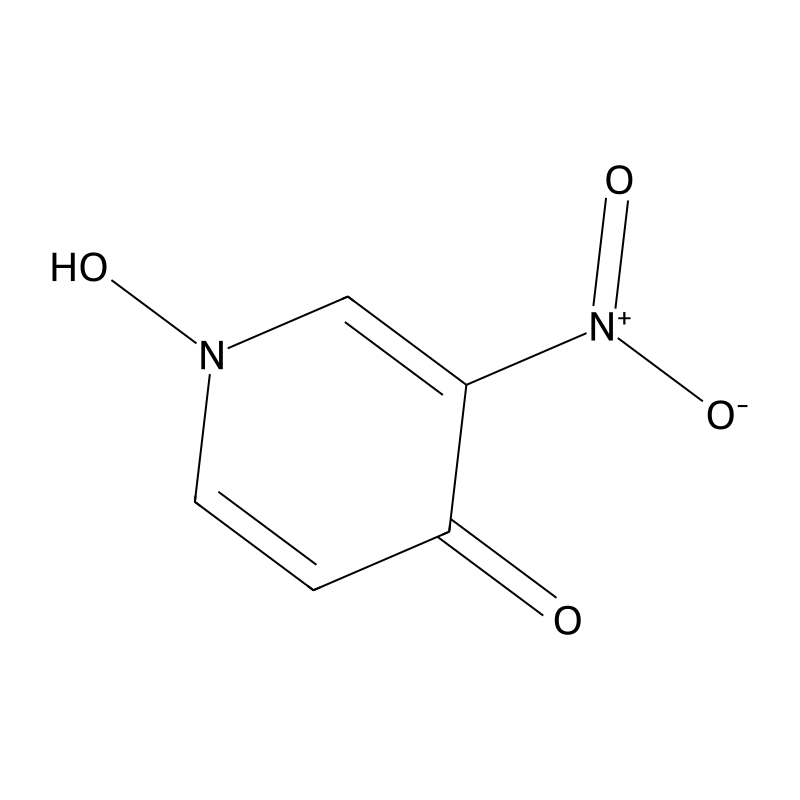

4-Hydroxy-3-nitropyridine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxy-3-nitropyridine N-oxide is an organic compound with the molecular formula and a molecular weight of 156.1 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a pyridine ring. This compound is known for its diverse applications in chemical synthesis and biological research due to its unique structural properties. It is classified under various names, including 3-nitropyridin-4-ol 1-oxide and 3-nitro-4-pyridinol 1-oxide, reflecting its functional groups and position on the pyridine ring .

There is currently no documented information regarding the mechanism of action of 4-Hydroxy-3-nitropyridine N-oxide. Whether it has any biological activity or interacts with other compounds remains unknown and requires further investigation.

Due to the limited research on 4-Hydroxy-3-nitropyridine N-oxide, specific safety information is not available. However, as a general precaution, any nitropyridine derivative should be handled with care due to potential explosive properties []. Standard laboratory safety practices for handling unknown compounds should be followed.

Synthesis and Characterization:

4-Hydroxy-3-nitropyridine N-oxide is a heterocyclic aromatic compound with the chemical formula C5H4N2O4. Its synthesis has been reported in various scientific publications, with methods involving nitration of 4-hydroxypyridine followed by N-oxidation [, ]. Characterization of the synthesized compound typically involves techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 4-Hydroxy-3-nitropyridine N-oxide might hold potential in various scientific research fields, including:

- Proteomics research: This compound has been shown to covalently modify and enrich cysteine-containing proteins in cell lysates, facilitating their identification and analysis using mass spectrometry techniques [].

- Medicinal chemistry: Studies have explored the potential use of 4-Hydroxy-3-nitropyridine N-oxide as a precursor for the synthesis of new bioactive compounds with diverse therapeutic applications [].

- Material science: This compound has been investigated for its potential use in the development of new functional materials with specific properties, such as photoluminescence [].

- Nitration: The compound can undergo further nitration at the aromatic ring, leading to the formation of more complex nitro derivatives.

- Reduction: The nitro group can be reduced to an amine, resulting in 4-hydroxy-3-aminopyridine.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are valuable in various applications.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that 4-Hydroxy-3-nitropyridine N-oxide exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, it has been investigated for its role in modulating biological pathways, particularly those related to oxidative stress and inflammation . The compound's toxicity profile suggests that it may pose risks if ingested or absorbed through the skin, necessitating careful handling .

The synthesis of 4-Hydroxy-3-nitropyridine N-oxide can be achieved through several methods:

- Nitration of Pyridine Derivatives: Starting from pyridine derivatives, nitration can be performed using a mixture of nitric acid and sulfuric acid under controlled conditions.

- Hydroxylation Reactions: Hydroxylation can be achieved through the use of oxidizing agents that introduce the hydroxyl group at the appropriate position on the pyridine ring.

- Chemical Modifications: Existing nitropyridines can be modified through various chemical transformations to yield 4-hydroxy derivatives.

These methods allow for the production of this compound with varying degrees of purity and yield .

4-Hydroxy-3-nitropyridine N-oxide finds applications across multiple fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agriculture: Its antimicrobial properties make it a candidate for developing agricultural biocides.

- Research: Utilized in biochemical research, particularly in studies related to enzyme inhibition and oxidative stress .

Studies on the interactions of 4-Hydroxy-3-nitropyridine N-oxide with biological systems have revealed its potential effects on cellular pathways. It has been noted to interact with various enzymes, potentially influencing their activity through competitive inhibition or other mechanisms. These interactions underline its significance in pharmacological research and development .

Several compounds share structural similarities with 4-Hydroxy-3-nitropyridine N-oxide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxypyridine | Lacks nitro group; used in organic synthesis | |

| 4-Nitropyridine | Contains only a nitro group; used as a reagent | |

| 2-Aminopyridine | Contains an amino group; important in drug design | |

| 5-Nitroisophthalic acid | Related structure with applications in dyes |

The uniqueness of 4-Hydroxy-3-nitropyridine N-oxide lies in its dual functionality as both a hydroxylated and nitrated compound, which enhances its reactivity and potential applications compared to similar compounds .